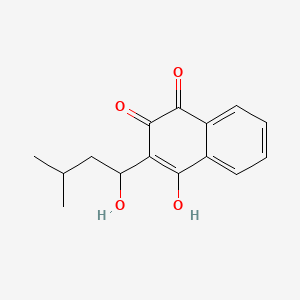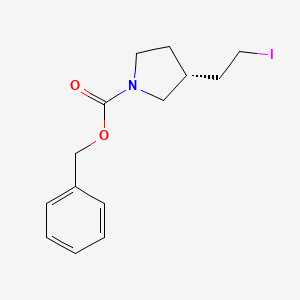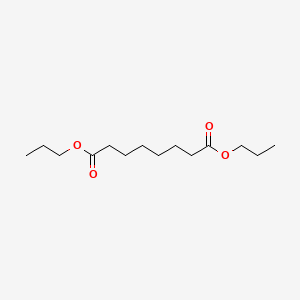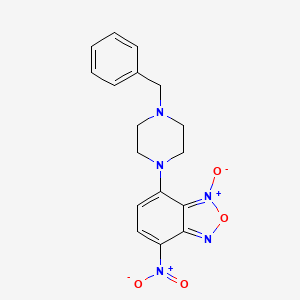![molecular formula C11H22N2 B13949105 2-Ethyl-2-azaspiro[4.5]decan-8-amine](/img/structure/B13949105.png)
2-Ethyl-2-azaspiro[4.5]decan-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-2-azaspiro[45]decan-8-amine is a spirocyclic compound characterized by a unique bicyclic structure where two rings are connected through a single carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-azaspiro[4.5]decan-8-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems can ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2-azaspiro[4.5]decan-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
2-Ethyl-2-azaspiro[4.5]decan-8-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethyl-2-azaspiro[4.5]decan-8-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of enzymes such as Src homology 2 (SH2) domain-containing phosphatase 2 (SHP2), which plays a role in various signaling pathways . By inhibiting SHP2, the compound can modulate cellular processes and exert its biological effects.
Comparison with Similar Compounds
Similar Compounds
8-oxa-2-azaspiro[4.5]decan-8-amine: Another spirocyclic compound with similar structural features but different functional groups.
2-oxa-8-azaspiro[4.5]decan-4-amine: A related compound with an oxygen atom in the ring structure.
Uniqueness
2-Ethyl-2-azaspiro[4.5]decan-8-amine is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its interaction with molecular targets and improve its efficacy in various applications.
Properties
Molecular Formula |
C11H22N2 |
|---|---|
Molecular Weight |
182.31 g/mol |
IUPAC Name |
2-ethyl-2-azaspiro[4.5]decan-8-amine |
InChI |
InChI=1S/C11H22N2/c1-2-13-8-7-11(9-13)5-3-10(12)4-6-11/h10H,2-9,12H2,1H3 |
InChI Key |
GSSZUGNXMXFQDG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2(C1)CCC(CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-pyrazine](/img/structure/B13949059.png)
![2-[[2-(4-Tert-butylphenoxy)acetyl]carbamothioylamino]-3,5-dichlorobenzoic acid](/img/structure/B13949074.png)




![8-(Hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13949104.png)
